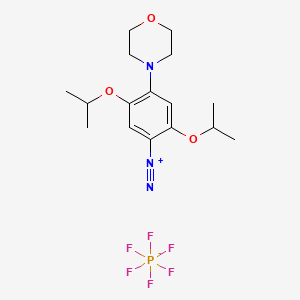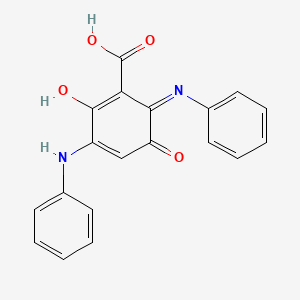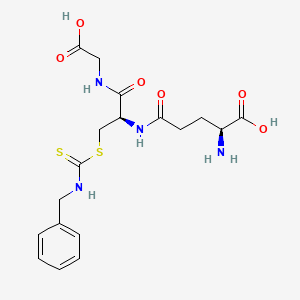
4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium hexafluorophosphate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a diazonium group, which is known for its ability to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium hexafluorophosphate typically involves the diazotization of an aromatic amine precursor. The process generally includes the following steps:
Aromatic Amine Preparation:
Diazotization Reaction: The aromatic amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Hexafluorophosphate Anion Exchange: The resulting diazonium chloride is subsequently reacted with hexafluorophosphoric acid to yield the desired 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium hexafluorophosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the diazotization step and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or amines.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substituted Aromatic Compounds: Depending on the nucleophile used in substitution reactions.
Azo Dyes: Formed through coupling reactions with phenols or amines.
Aromatic Amines: Resulting from reduction reactions.
Scientific Research Applications
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Biological Studies: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicinal Chemistry: Explored for its role in the synthesis of pharmaceutical compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium hexafluorophosphate primarily involves the reactivity of the diazonium group. The diazonium group can undergo nucleophilic substitution, coupling, and reduction reactions, which are facilitated by the electron-withdrawing nature of the hexafluorophosphate anion. These reactions enable the compound to act as a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium chloride
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium sulfate
Uniqueness
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium hexafluorophosphate is unique due to the presence of the hexafluorophosphate anion, which provides enhanced stability and solubility compared to other diazonium salts. This makes it particularly useful in reactions requiring high reactivity and stability.
Properties
CAS No. |
68400-45-3 |
|---|---|
Molecular Formula |
C16H24F6N3O3P |
Molecular Weight |
451.34 g/mol |
IUPAC Name |
4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C16H24N3O3.F6P/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;1-7(2,3,4,5)6/h9-12H,5-8H2,1-4H3;/q+1;-1 |
InChI Key |
FNSXMWNULLSENH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)







![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)


![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)

